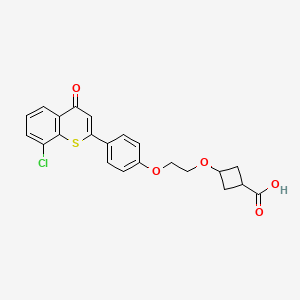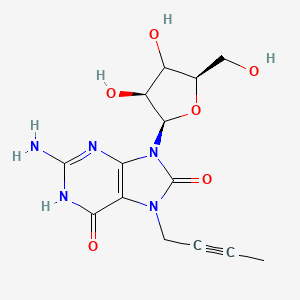
Hbv-IN-32
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hbv-IN-32 is a potent inhibitor of covalently closed circular DNA (cccDNA) and exhibits significant anti-Hepatitis B Virus (HBV) activity. It achieves an IC50 of 0.14 µM against Hepatitis B surface antigen (HBsAg) and also impedes cell growth . This compound is primarily used in research settings to study its effects on HBV and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-32 involves multiple steps, including the preparation of intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing such inhibitors typically involve organic synthesis techniques, including condensation reactions, cyclization, and purification steps.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Generally, the production of such compounds on an industrial scale would involve optimization of the synthetic route to increase yield and purity, followed by large-scale synthesis using batch or continuous flow reactors. The final product would undergo rigorous quality control to ensure its efficacy and safety for research purposes.
Chemical Reactions Analysis
Types of Reactions
Hbv-IN-32 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
Hbv-IN-32 has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of cccDNA inhibitors.
Biology: Researchers use it to investigate the biological pathways and mechanisms involved in HBV replication and infection.
Medicine: It is explored for its potential therapeutic applications in treating HBV infections.
Industry: The compound is used in the development of antiviral drugs and in the study of drug resistance mechanisms.
Mechanism of Action
Hbv-IN-32 exerts its effects by inhibiting the formation of covalently closed circular DNA (cccDNA), which is essential for HBV replication. The compound targets specific molecular pathways involved in the replication process, thereby reducing the viral load and impeding cell growth . The exact molecular targets and pathways are still under investigation, but the inhibition of cccDNA formation is a key mechanism.
Comparison with Similar Compounds
Similar Compounds
Lamivudine: A nucleoside reverse transcriptase inhibitor used to treat HBV infections.
Tenofovir: Another nucleoside reverse transcriptase inhibitor with potent anti-HBV activity.
Entecavir: A guanosine analogue that inhibits HBV polymerase.
Uniqueness
Hbv-IN-32 is unique in its potent inhibition of cccDNA formation, which is a critical step in HBV replication. Unlike other compounds that target viral polymerase or reverse transcriptase, this compound specifically disrupts the formation of cccDNA, making it a valuable tool for studying HBV biology and developing new therapeutic strategies .
Properties
Molecular Formula |
C22H19ClO5S |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
3-[2-[4-(8-chloro-4-oxothiochromen-2-yl)phenoxy]ethoxy]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C22H19ClO5S/c23-18-3-1-2-17-19(24)12-20(29-21(17)18)13-4-6-15(7-5-13)27-8-9-28-16-10-14(11-16)22(25)26/h1-7,12,14,16H,8-11H2,(H,25,26) |
InChI Key |
WKZLQSHFWVBZDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OCCOC2=CC=C(C=C2)C3=CC(=O)C4=C(S3)C(=CC=C4)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)









![4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12404933.png)

